molecular formula C7H14ClN B11921685 1-Methyl-2-azaspiro[3.3]heptane hydrochloride

1-Methyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B11921685
M. Wt: 147.64 g/mol
InChI Key: SKMGWBAELFRHJM-UHFFFAOYSA-N
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Description

1-Methyl-2-azaspiro[3.3]heptane hydrochloride is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to produce the desired azaspiro compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. The key steps involve the use of readily available starting materials and efficient reduction techniques to ensure high yields and purity. The final product is often purified through crystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Methyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets in the body. The nitrogen atom in the azaspiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can mimic the structure and function of piperidine, making it useful in the design of drugs that target similar pathways .

Comparison with Similar Compounds

1-Methyl-2-azaspiro[3.3]heptane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3-methyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-6-7(5-8-6)3-2-4-7;/h6,8H,2-5H2,1H3;1H

InChI Key

SKMGWBAELFRHJM-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC2)CN1.Cl

Origin of Product

United States

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